molecular formula C10H16BrF2NO2 B13341324 tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B13341324
M. Wt: 300.14 g/mol
InChI Key: QTVNGEUYJJYPQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18BrF2NO2 It is a piperidine derivative that features a tert-butyl ester group, a bromine atom, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The difluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in controlling the reaction parameters, ensuring high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amino group, while reduction can produce a difluoropiperidine .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its potential as a precursor for drug development is of particular interest, as fluorine atoms can significantly alter the pharmacokinetic properties of molecules .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these elements allows for a wide range of chemical modifications and applications, setting it apart from other piperidine derivatives .

Properties

Molecular Formula

C10H16BrF2NO2

Molecular Weight

300.14 g/mol

IUPAC Name

tert-butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-4-7(11)10(12,13)6-14/h7H,4-6H2,1-3H3

InChI Key

QTVNGEUYJJYPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)Br

Origin of Product

United States

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